Ethyl 2-(4-ethoxyanilino)-5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-(4-ethoxyanilino)-5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable component in pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-ethoxyanilino)-5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with ethyl 2-bromo-3-oxobutanoate to form an intermediate, which is then reacted with 4-formylbenzoic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-ethoxyanilino)-5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-(4-ethoxyanilino)-5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-ethoxyanilino)-5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-ETHOXY-4-(2-((4-ETHOXYANILINO)(OXO)AC)CARBOHYDRAZONOYL)PH 4-PROPOXYBENZOATE
- 4-((E)-{[{2-[(4-ETHOXYANILINO)CARBONYL]ANILINO}(OXO)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL BENZOATE
Uniqueness
Ethyl 2-(4-ethoxyanilino)-5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is unique due to its specific structural features, such as the thiophene ring and the ethoxy groups, which confer distinct electronic and steric properties. These characteristics make it particularly valuable in applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C26H27NO7S |
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Molecular Weight |
497.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[4-(2-ethoxy-2-oxoethoxy)phenyl]methylidene]-2-(4-ethoxyphenyl)imino-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C26H27NO7S/c1-4-31-19-13-9-18(10-14-19)27-25-23(26(30)33-6-3)24(29)21(35-25)15-17-7-11-20(12-8-17)34-16-22(28)32-5-2/h7-15,29H,4-6,16H2,1-3H3/b21-15-,27-25? |
InChI Key |
SBKLHIIPFKFBKA-ZKZSMLQKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC=C(C=C3)OCC(=O)OCC)/S2)O)C(=O)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC=C(C=C3)OCC(=O)OCC)S2)O)C(=O)OCC |
Origin of Product |
United States |
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